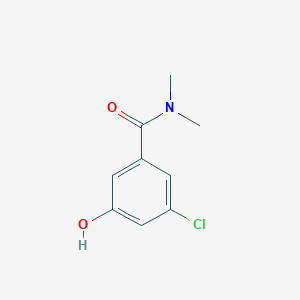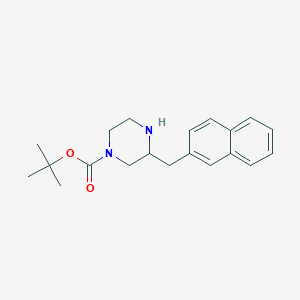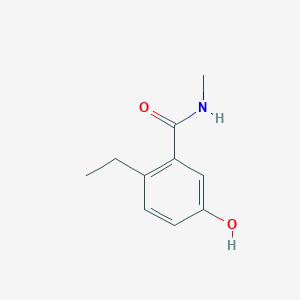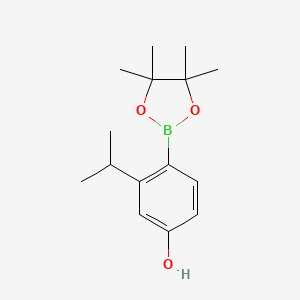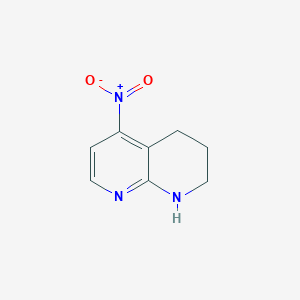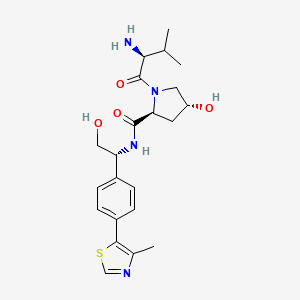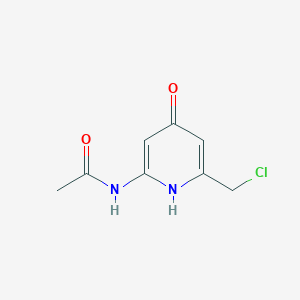
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 6th position, a hydroxyl group at the 4th position, and an acetamide group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide typically involves the chloromethylation of 4-hydroxypyridine followed by acetamidation. One common method includes:
Chloromethylation: The reaction of 4-hydroxypyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6th position.
Acetamidation: The subsequent reaction of the chloromethylated product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(6-formyl-4-hydroxypyridin-2-yl)acetamide.
Reduction: Formation of N-(6-methyl-4-hydroxypyridin-2-yl)acetamide.
Substitution: Formation of N-(6-(azidomethyl)-4-hydroxypyridin-2-yl)acetamide or N-(6-(thiomethyl)-4-hydroxypyridin-2-yl)acetamide.
Scientific Research Applications
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hydroxyl and acetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(Chloromethyl)-4-hydroxyquinolin-2-yl)acetamide
- N-(6-(Chloromethyl)-4-hydroxybenzyl-2-yl)acetamide
- N-(6-(Chloromethyl)-4-hydroxythiazol-2-yl)acetamide
Uniqueness
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide is unique due to the specific positioning of its functional groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both the chloromethyl and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
N-[6-(chloromethyl)-4-oxo-1H-pyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(12)10-8-3-7(13)2-6(4-9)11-8/h2-3H,4H2,1H3,(H2,10,11,12,13) |
InChI Key |
OWHOWUYSJHWLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)C=C(N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


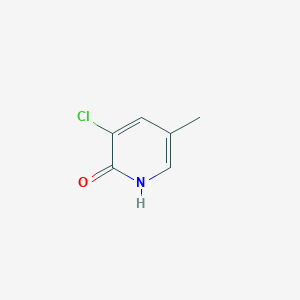
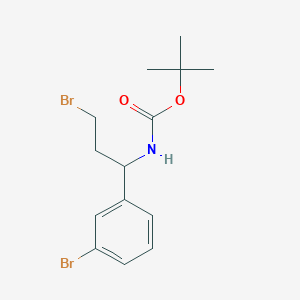
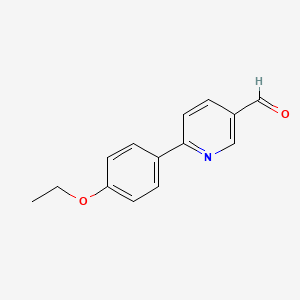
![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)
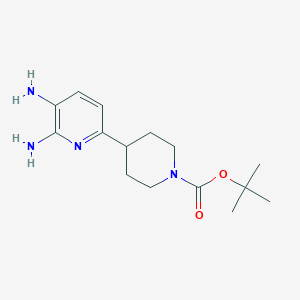
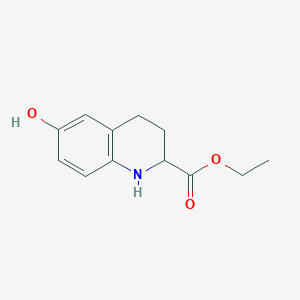
![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)

